molecular formula C15H12O4 B6401120 2-(4-Carboxyphenyl)-5-methylbenzoic acid, 95% CAS No. 1261965-74-5

2-(4-Carboxyphenyl)-5-methylbenzoic acid, 95%

Cat. No. B6401120
CAS RN: 1261965-74-5
M. Wt: 256.25 g/mol
InChI Key: BXNULDKSJDBXON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Carboxyphenyl)-5-methylbenzoic acid, 95% (2-CPMB) is an organic compound with a molecular formula of C10H9O4 and a molecular weight of 191.17 g/mol. It is a white crystalline solid with a melting point of 165-167 °C. 2-CPMB is soluble in methanol, ethanol, and acetone. It is a commonly used chemical in scientific research and laboratory experiments due to its unique properties.

Mechanism of Action

2-(4-Carboxyphenyl)-5-methylbenzoic acid, 95% acts as a catalyst in the synthesis of heterocyclic compounds, such as indoles and quinolines, by facilitating the formation of the desired product through a nucleophilic substitution reaction. It also acts as a reagent in the synthesis of various compounds, including amino acids, peptides, and nucleosides, by facilitating the formation of the desired product through a condensation reaction.
Biochemical and Physiological Effects
2-(4-Carboxyphenyl)-5-methylbenzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and trypsin. In addition, 2-(4-Carboxyphenyl)-5-methylbenzoic acid, 95% has been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

The main advantage of using 2-(4-Carboxyphenyl)-5-methylbenzoic acid, 95% in laboratory experiments is its low cost and easy availability. It is also relatively non-toxic and has a low melting point, which makes it easier to work with. However, 2-(4-Carboxyphenyl)-5-methylbenzoic acid, 95% is not very stable and is sensitive to light and air.

Future Directions

There are a number of potential future directions for research involving 2-(4-Carboxyphenyl)-5-methylbenzoic acid, 95%. These include further investigation of its biochemical and physiological effects, further development of its synthesis methods, further exploration of its potential applications in drug synthesis, and further exploration of its potential as an inhibitor of various enzymes. In addition, further research could be done to investigate the potential use of 2-(4-Carboxyphenyl)-5-methylbenzoic acid, 95% as a dye or in other industrial applications.

Synthesis Methods

2-(4-Carboxyphenyl)-5-methylbenzoic acid, 95% can be synthesized through a two-step process. The first step involves reacting 4-carboxyphenylmethyl benzoate and sodium hydroxide to form 4-carboxyphenylmethyl benzoate sodium salt. This reaction is carried out at room temperature in aqueous solution. The second step involves the reaction of 4-carboxyphenylmethyl benzoate sodium salt with sulfuric acid to form 2-(4-Carboxyphenyl)-5-methylbenzoic acid, 95%. This reaction is carried out at room temperature in an aqueous solution.

Scientific Research Applications

2-(4-Carboxyphenyl)-5-methylbenzoic acid, 95% has a wide range of applications in scientific research. It is used as a catalyst in the synthesis of heterocyclic compounds, such as indoles and quinolines. It is also used as a reagent in the synthesis of various compounds, including amino acids, peptides, and nucleosides. In addition, 2-(4-Carboxyphenyl)-5-methylbenzoic acid, 95% is used as a reagent in the synthesis of various drugs, including antifungal agents, antiviral agents, and anti-inflammatory agents.

properties

IUPAC Name

2-(4-carboxyphenyl)-5-methylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O4/c1-9-2-7-12(13(8-9)15(18)19)10-3-5-11(6-4-10)14(16)17/h2-8H,1H3,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXNULDKSJDBXON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC=C(C=C2)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80689913
Record name 4-Methyl[1,1'-biphenyl]-2,4'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80689913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261965-74-5
Record name 4-Methyl[1,1'-biphenyl]-2,4'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80689913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.